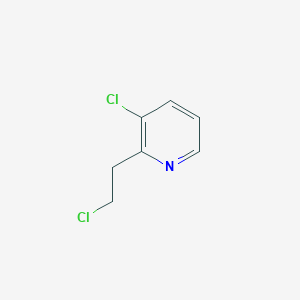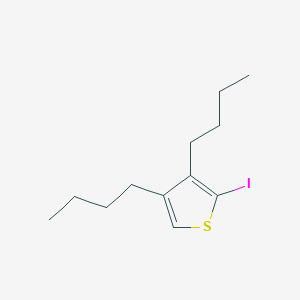![molecular formula C42H56N2OS B13126892 N-[7-(1,3-Benzothiazol-2-yl)-9,9-didecyl-9H-fluoren-2-yl]acetamide CAS No. 880479-92-5](/img/structure/B13126892.png)
N-[7-(1,3-Benzothiazol-2-yl)-9,9-didecyl-9H-fluoren-2-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(7-(Benzo[d]thiazol-2-yl)-9,9-didecyl-9H-fluoren-2-yl)acetamide is a complex organic compound that features a benzothiazole moiety linked to a fluorenyl group via an acetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-(Benzo[d]thiazol-2-yl)-9,9-didecyl-9H-fluoren-2-yl)acetamide typically involves multiple steps. One common approach is to start with the synthesis of the benzothiazole moiety, which can be achieved through a condensation reaction between a suitable aryl benzaldehyde and 6-nitrobenzo[d]thiazol-2-amine in ethanol with a catalytic quantity of glacial acetic acid .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of microwave irradiation, one-pot multicomponent reactions, and other advanced synthetic techniques .
Chemical Reactions Analysis
Types of Reactions
N-(7-(Benzo[d]thiazol-2-yl)-9,9-didecyl-9H-fluoren-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The benzothiazole moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group in the benzothiazole can be reduced to an amine.
Substitution: The fluorenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as tin(II) chloride or iron powder in acidic conditions can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or chloromethyl methyl ether.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzothiazole moiety can yield sulfoxides or sulfones, while reduction of the nitro group can yield the corresponding amine .
Scientific Research Applications
N-(7-(Benzo[d]thiazol-2-yl)-9,9-didecyl-9H-fluoren-2-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential as an anti-tubercular agent.
Mechanism of Action
The mechanism of action of N-(7-(Benzo[d]thiazol-2-yl)-9,9-didecyl-9H-fluoren-2-yl)acetamide involves its interaction with specific molecular targets. For example, in its potential anti-tubercular activity, it may inhibit the enzyme DprE1, which is essential for the biosynthesis of the mycobacterial cell wall . The benzothiazole moiety is known to interact with various biological targets, contributing to its diverse biological activities .
Comparison with Similar Compounds
Similar Compounds
N-(benzo[d]thiazol-2-yl)-2-(phenylamino)benzamides: These compounds have similar benzothiazole moieties and are used in anti-inflammatory research.
2-((1H-1,2,4-Triazol-3-yl)thio)-N-(benzo[d]thiazol-2-yl)acetamides: These compounds are investigated for their anticonvulsant activity.
Properties
CAS No. |
880479-92-5 |
|---|---|
Molecular Formula |
C42H56N2OS |
Molecular Weight |
637.0 g/mol |
IUPAC Name |
N-[7-(1,3-benzothiazol-2-yl)-9,9-didecylfluoren-2-yl]acetamide |
InChI |
InChI=1S/C42H56N2OS/c1-4-6-8-10-12-14-16-20-28-42(29-21-17-15-13-11-9-7-5-2)37-30-33(41-44-39-22-18-19-23-40(39)46-41)24-26-35(37)36-27-25-34(31-38(36)42)43-32(3)45/h18-19,22-27,30-31H,4-17,20-21,28-29H2,1-3H3,(H,43,45) |
InChI Key |
RTLRSXSXXFWZRA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC1(C2=C(C=CC(=C2)C3=NC4=CC=CC=C4S3)C5=C1C=C(C=C5)NC(=O)C)CCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



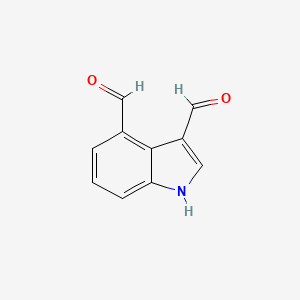
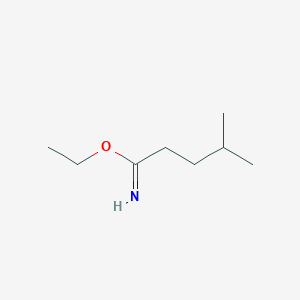
![Thieno[3,4-c][1,2,5]thiadiazole-2-SIV, 4,6-bis(4-decyl-2-thienyl)-](/img/structure/B13126823.png)


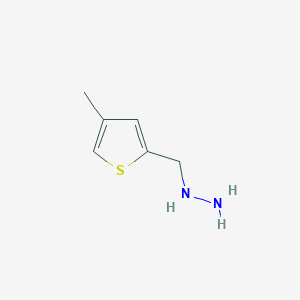


![rac-(3aR,7aS)-Octahydro-1H-pyrrolo[2,3-c]pyridin-2-one](/img/structure/B13126860.png)
![(S)-2-([4,4'-Bipyridin]-2-yl)-4-(tert-butyl)-4,5-dihydrooxazole](/img/structure/B13126870.png)
